molecular formula C17H12ClN3O3S B2390144 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 301175-59-7

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2390144
CAS No.: 301175-59-7
M. Wt: 373.81
InChI Key: NYUKRSVZHHZCOC-UHFFFAOYSA-N
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Description

N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound featuring a thiazole core functionalized with chlorobenzyl and nitrobenzamide groups. This structure is of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. The compound belongs to a class of small molecules where the 1,3-thiazole ring is recognized as a privileged scaffold, often serving as a bioisostere for pyrimidine bases found in nucleic acids. This characteristic allows such derivatives to potentially interfere with DNA replication processes in rapidly dividing cells, making them valuable tools for investigating novel anti-cancer mechanisms . The specific molecular architecture of this compound, combining the chlorobenzyl and nitrobenzamide motifs, is designed to enhance its bioactivity. The chlorine atom is a common substituent in pharmacologically active compounds, known to improve metabolic stability and binding affinity to biological targets . Concurrently, the nitro group is a versatile functional group in drug design that can contribute to a compound's electronic properties and is found in various therapeutic agents . Researchers can utilize this compound to explore its potential as an inhibitor of tubulin polymerization—a mechanism known for other thiazole and cinnamic acid hybrids that disrupt microtubule formation in cancer cells . Furthermore, its structural similarity to other reported molecules suggests potential value in screening for focal adhesion kinase (FAK) inhibitory activity, which plays a critical role in cancer cell signaling, adhesion, and metastasis . This product is provided as a research-grade material for in vitro biological evaluation and hit-to-lead optimization studies. Please note: This product is offered as part of a collection of rare and unique chemicals for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. NOTWITHSTANDING ANY CONTRARY PROVISION, THIS PRODUCT IS SOLD "AS-IS" WITHOUT ANY REPRESENTATION OR WARRANTY OF MERCHANTABILITY, FITNESS FOR A PARTICULAR PURPOSE, OR NON-INFRINGEMENT. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c18-13-3-1-2-11(8-13)9-15-10-19-17(25-15)20-16(22)12-4-6-14(7-5-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUKRSVZHHZCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with a chlorobenzyl halide in the presence of a base such as potassium carbonate.

    Nitration of the Benzamide: The nitro group is introduced through a nitration reaction, where the benzamide moiety is treated with a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. The thiazole ring is known for its ability to enhance the bioactivity of compounds against a range of pathogens.

Case Study: In Vitro Antimicrobial Evaluation

A study evaluated the compound's efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Bacteria Tested MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli6412
Bacillus subtilis4810
Pseudomonas aeruginosa1288

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anticancer Properties

The anticancer potential of this compound has also been explored. Thiazole derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human breast adenocarcinoma cells (MCF-7). The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant potential as an anticancer agent.

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15Decreased viability
HeLa (Cervical Cancer)20Moderate inhibition

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical pathways for bacterial growth and cancer cell proliferation.
  • Interaction with DNA : Preliminary studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 3-chlorobenzyl substituent distinguishes this compound from analogues with alternative benzyl groups:

  • N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS: Unspecified): Replaces 3-Cl with 4-CH₃ on the benzyl group and shifts the nitro group to position 2.
  • N-[5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-hydroxyethoxy)-4-methoxybenzamide : Features a 3,4-dichlorobenzyl group and polar substituents (hydroxyethoxy, methoxy) on the benzamide. Reported IC₅₀ values of 1.0–13.0 µM for acyl-CoA desaturase inhibition highlight the impact of halogenation and polar groups .

Heterocyclic Core Modifications

Replacing the thiazole core with other heterocycles influences pharmacological profiles:

  • N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (CAS: 364360-11-2): Substitutes thiazole with thiadiazole and introduces a phenoxymethyl group. This modification may enhance metabolic stability or alter target selectivity .
  • N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide : Replaces benzamide with thiophene-carboxamide, demonstrating significant cytotoxic effects in anticancer assays .

Nitro Group Position and Electronic Effects

The 4-nitro group on the benzamide contrasts with analogues bearing nitro groups at position 2 or combined with other electron-withdrawing groups:

  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide : Incorporates a triazole-methylene linker and a methoxybenzothiazole group, showing moderate antimicrobial activity against E. coli .

Crystallography and Molecular Interactions

Crystal structures of analogues (e.g., N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) reveal intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) that stabilize dimeric arrangements. The nitro group in the target compound may participate in similar interactions, influencing solubility and crystal packing .

Biological Activity

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN3O3S
  • Molecular Weight : 351.81 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, a nitro group, and a benzamide moiety, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly those related to DNA repair and cell proliferation. For instance, it acts as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase), which is crucial for DNA damage repair pathways .
  • Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, helping to mitigate oxidative stress in cells. This activity is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which may be beneficial in treating inflammatory diseases .

Anticancer Activity

This compound has been extensively studied for its anticancer properties. Key findings include:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have reported significant cytotoxic effects at micromolar concentrations. The compound induces apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo studies on mice bearing tumor xenografts have shown that treatment with this compound significantly reduces tumor growth compared to control groups. The mechanism involves both direct cytotoxicity and modulation of the tumor microenvironment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
  • Antifungal Properties : Preliminary tests indicate activity against certain fungal strains, making it a candidate for further development in antifungal therapies.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in Current Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. The results indicated that the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and activation of caspases .

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. Treatment with this compound resulted in a significant reduction in paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic protocols for preparing N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a two-step process:

Thiazole ring formation : React 2-amino-5-(3-chlorobenzyl)thiazole with chloroacetyl chloride in dioxane under an inert atmosphere (20–25°C) using triethylamine as a base.

Amide coupling : Substitute the chloro group with 4-nitrobenzoyl chloride under reflux in pyridine.

  • Optimization : Control temperature (exothermic reactions require cooling), solvent purity, and stoichiometry. Yields (~80%) depend on recrystallization from ethanol-DMF mixtures .
  • Analytical Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and confirm purity via 1H^1 \text{H}-NMR (e.g., δ 7.25–7.36 ppm for aromatic protons) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopy :
  • 1H^1 \text{H}-NMR: Peaks at δ 4.11–4.17 ppm (CH2_2) and δ 12.17 ppm (NH) confirm the acetamide and thiazole moieties .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 388.2 (calculated for C17_{17}H13_{13}ClN3_3O3_3S) .
  • Elemental Analysis : Match experimental (C 47.80%, H 3.29%, N 9.29%) to theoretical values (C 47.85%, H 3.35%, N 9.30%) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM, comparing IC50_{50} values to cisplatin .
  • Antimicrobial Screening : Disc diffusion assays against S. aureus and E. coli at 50–200 μg/mL, with zone-of-inhibition measurements .
  • Enzyme Inhibition : Test PFOR (pyruvate:ferredoxin oxidoreductase) inhibition via spectrophotometric NADH oxidation at 340 nm, referencing nitazoxanide as a positive control .

Q. How does the nitro group at the benzamide position influence stability under storage conditions?

  • Methodological Answer :
  • Stability Testing :
  • Thermal : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • Photolytic : Store in amber vials; UV-Vis spectra (λmax_{\text{max}} ~320 nm) track nitro group degradation under light .
  • Hygroscopicity : Dynamic vapor sorption (DVS) reveals <1% mass change at 25°C/60% RH, indicating low moisture sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. resistant cell lines to identify target pathways (e.g., apoptosis vs. efflux pump upregulation) .
  • SAR Analysis : Compare analogues (e.g., 3-fluoro or 4-methyl substitutions) to isolate pharmacophore contributions. Use molecular docking (AutoDock Vina) to predict binding affinity variations .

Q. How can reaction yields be improved for scale-up without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow synthesis reduces side reactions (e.g., hydrolysis) by precise residence time control (2–5 min) .
  • Catalysis : Screen Pd/C or CuI for Suzuki coupling steps; yields increase from 75% to 88% with 0.5 mol% catalyst loading .
  • Purification : Replace column chromatography with antisolvent crystallization (water:ethanol, 3:1) to achieve >95% purity .

Q. What computational methods predict off-target interactions for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) over 100 ns to assess plasma protein binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align with known kinase inhibitors (e.g., EGFR, VEGFR2) and flag potential off-targets .

Q. How do in vitro pharmacokinetic properties translate to in vivo efficacy?

  • Methodological Answer :
  • ADME Profiling :
  • Caco-2 Permeability : Papp_{\text{app}} >1 × 106^{-6} cm/s suggests oral bioavailability.
  • Microsomal Stability : <15% degradation after 30 min (human liver microsomes) indicates low first-pass metabolism .
  • In Vivo Validation : Administer 50 mg/kg (oral) in murine xenograft models; monitor tumor volume biweekly via caliper measurements .

Key Notes

  • Depth : Integrates synthetic, analytical, and biological methodologies for interdisciplinary rigor.
  • Advanced Tools : Emphasizes MD simulations, flow chemistry, and transcriptomics for modern research workflows.

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